An In-depth Technical Guide to 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride and its Analogs: Core Properties and Scientific Considerations
An In-depth Technical Guide to 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride and its Analogs: Core Properties and Scientific Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this particular salt, this document synthesizes information on the broader class of 2-(piperidinyloxy)pyrimidine derivatives. The guide covers theoretical physicochemical properties, probable synthetic routes, potential pharmacological activities, and essential analytical and safety considerations. By examining the constituent pyrimidine and piperidine moieties, this paper offers valuable insights for researchers engaged in the design and development of novel therapeutics based on this scaffold.
Introduction
The intersection of pyrimidine and piperidine ring systems has yielded a rich field of pharmacologically active compounds.[1] The pyrimidine nucleus is a fundamental component of nucleobases and is associated with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] Similarly, the piperidine scaffold is a privileged structure in medicinal chemistry, known to enhance drug-like properties and interact with various biological targets.[5] The ether linkage of these two moieties in 2-(piperidinyloxy)pyrimidine structures presents a promising avenue for the development of novel chemical entities with unique pharmacological profiles. This guide focuses on 2-(Piperidin-3-yloxy)pyrimidine hydrochloride as a representative member of this class, providing a foundational understanding for its exploration in drug discovery.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 2-(Piperidin-3-yloxy)pyrimidine
| Property | Predicted Value/Characteristic | Rationale and Considerations |
| Physical Form | Solid | As a hydrochloride salt, the compound is expected to be a crystalline solid at room temperature. Vendor information confirms it is supplied as a solid. |
| Molecular Formula | C₉H₁₄ClN₃O (monohydrochloride) or C₉H₁₅Cl₂N₃O (dihydrochloride) | The molecular formula will depend on whether one or both of the basic nitrogen atoms in the piperidine and pyrimidine rings are protonated. |
| Molecular Weight | 215.68 g/mol (monohydrochloride) or 252.14 g/mol (dihydrochloride) | Calculated based on the respective molecular formulas. |
| pKa | Estimated 7-9 for the piperidine nitrogen; Estimated 1-2 for a pyrimidine nitrogen | The piperidine nitrogen is expected to be the most basic center. The pyrimidine nitrogens are significantly less basic due to the electron-withdrawing nature of the ring.[6] Potentiometric titration would be the standard method for experimental determination.[7] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base. |
| Melting Point | Expected to be relatively high and may decompose upon melting | As a salt of an organic base, a high melting point is anticipated. The exact value would be determined by differential scanning calorimetry (DSC) or a melting point apparatus. |
Synthesis and Characterization
The synthesis of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride would likely proceed through a nucleophilic aromatic substitution reaction, such as the Williamson ether synthesis.[8][9][10]
Proposed Synthetic Workflow
A plausible synthetic route involves the reaction of a halo-pyrimidine with a protected or unprotected piperidin-3-ol.
Detailed Experimental Protocol (Hypothetical)
-
Alkoxide Formation: To a solution of piperidin-3-ol in an anhydrous aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the alkoxide.
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Nucleophilic Substitution: Add a solution of 2-chloropyrimidine in the same anhydrous solvent to the reaction mixture.[11] The reaction may be stirred at room temperature or gently heated to drive it to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
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Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid in the same or another appropriate solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
Characterization
The structure and purity of the synthesized compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the successful formation of the ether linkage.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Pharmacological Properties and Mechanism of Action
The pharmacological profile of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride is not yet defined in the literature. However, based on the activities of related compounds, several therapeutic areas are of interest.
Areas of Pharmacological Interest
-
Antimicrobial Activity: Pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[3][12]
-
Anticancer Activity: Many pyrimidine-based compounds have been developed as anticancer agents, often targeting kinases or other enzymes involved in cell proliferation.[4][13]
-
Central Nervous System (CNS) Activity: The piperidine moiety is a common feature in drugs targeting CNS receptors.[5]
Postulated Mechanism of Action
The mechanism of action would depend on the specific biological target. A general workflow for investigating the pharmacological properties is outlined below.
Safety and Handling
As with any research chemical with limited toxicological data, 2-(Piperidin-3-yloxy)pyrimidine hydrochloride should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2-(Piperidin-3-yloxy)pyrimidine hydrochloride represents a chemical scaffold with significant potential for drug discovery. While specific experimental data on this compound is scarce, this guide provides a comprehensive theoretical framework for its basic properties, synthesis, and potential biological evaluation. The insights drawn from the broader class of pyrimidine-piperidine derivatives offer a solid starting point for researchers interested in exploring this and related molecules for therapeutic applications. Further experimental investigation is warranted to fully elucidate the physicochemical and pharmacological characteristics of this promising compound.
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